

# Application Note: Determination of Nitroimidazole Residues in Honey by LC-MS/MS

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## Compound of Interest

Compound Name: Hydroxy ipronidazole-d3

Cat. No.: B588358

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## Introduction

Nitroimidazoles are a class of synthetic antimicrobial agents effective against anaerobic bacteria and protozoa.[1][2] Due to their potential carcinogenic and mutagenic effects, their use in food-producing animals, including bees, is prohibited in many countries, such as the European Union.[3][4] Consequently, there is a zero-tolerance policy for their residues in food products like honey.[5] This application note details a sensitive and reliable Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of multiple nitroimidazole residues in honey. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol, ensuring high recovery and accuracy.

## Principle

This method involves the extraction of nitroimidazoles from a honey matrix using an acidified acetonitrile solution, followed by a liquid-liquid partitioning step. The extract is then cleaned up using a solid-phase extraction (SPE) cartridge before analysis by LC-MS/MS. The analytes are separated on a C18 reversed-phase column and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification.

## Analytes

This method is applicable to the determination of a range of nitroimidazoles and their metabolites, including but not limited to:

- Metronidazole (MNZ)
- Dimetridazole (DMZ)
- Ronidazole (RNZ)
- Iprnidazole (IPZ)
- Tinidazole (TNZ)
- Ornidazole (ONZ)
- Secnidazole (SNZ)
- Nimorazole (NMZ)
- Hydroxy-metronidazole (MNZOH)
- Hydroxy-ipronidazole (IPZOH)
- 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI)

## Experimental Protocols

### Materials and Reagents

- Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (H<sub>2</sub>O) - all LC-MS grade.
- Reagents: Formic acid, Acetic acid, Ammonium acetate, Sodium chloride (NaCl), Trisodium citrate dihydrate, Magnesium sulfate (MgSO<sub>4</sub>) - all analytical grade.
- Standards: Certified reference standards of the target nitroimidazoles and their stable isotope-labeled internal standards.
- SPE Cartridges: Alumina-N or equivalent.

- Honey Samples: Blank honey, free of nitroimidazole residues, for method development and validation.

## Standard Solution Preparation

- Individual Stock Solutions (1 mg/mL): Accurately weigh and dissolve each nitroimidazole standard in methanol to prepare individual stock solutions.
- Mixed Working Standard Solution (1 µg/mL): Dilute the individual stock solutions with a mixture of methanol and water (50:50, v/v) to obtain a mixed working standard solution.
- Calibration Standards (1-100 ng/mL): Prepare a series of calibration standards by further diluting the mixed working standard solution with the methanol/water mixture.[\[6\]](#)
- Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of the stable isotope-labeled internal standards in a similar manner.

## Sample Preparation: Modified QuEChERS and SPE Cleanup

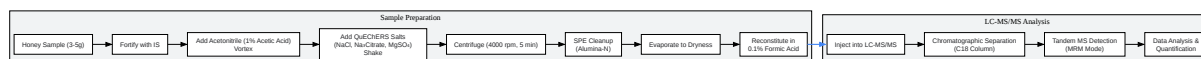
A modified QuEChERS method is employed for the extraction of nitroimidazoles from honey.[\[6\]](#)  
[\[7\]](#)[\[8\]](#)[\[9\]](#)

- Sample Weighing and Fortification: Weigh 3-5 g of honey into a 50 mL polypropylene centrifuge tube.[\[7\]](#)[\[8\]](#)[\[10\]](#) For recovery experiments, spike the blank honey samples with the appropriate amount of the mixed working standard solution. Add the internal standard working solution to all samples.
- Extraction: Add 10 mL of acetonitrile containing 1% acetic acid.[\[7\]](#)[\[8\]](#)[\[9\]](#) Vortex or shake vigorously for 1 minute.
- Liquid-Liquid Partitioning: Add 5 g of sodium chloride, 1.5 g of trisodium citrate dihydrate, and 4 g of anhydrous magnesium sulfate.[\[7\]](#)[\[8\]](#)[\[9\]](#) Immediately shake vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

- SPE Cleanup: Take an aliquot of the upper acetonitrile layer and pass it through an Alumina-N SPE cartridge to reduce matrix effects.[7][8]
- Evaporation and Reconstitution: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of 0.1% formic acid in water. [10]

## Visualizations

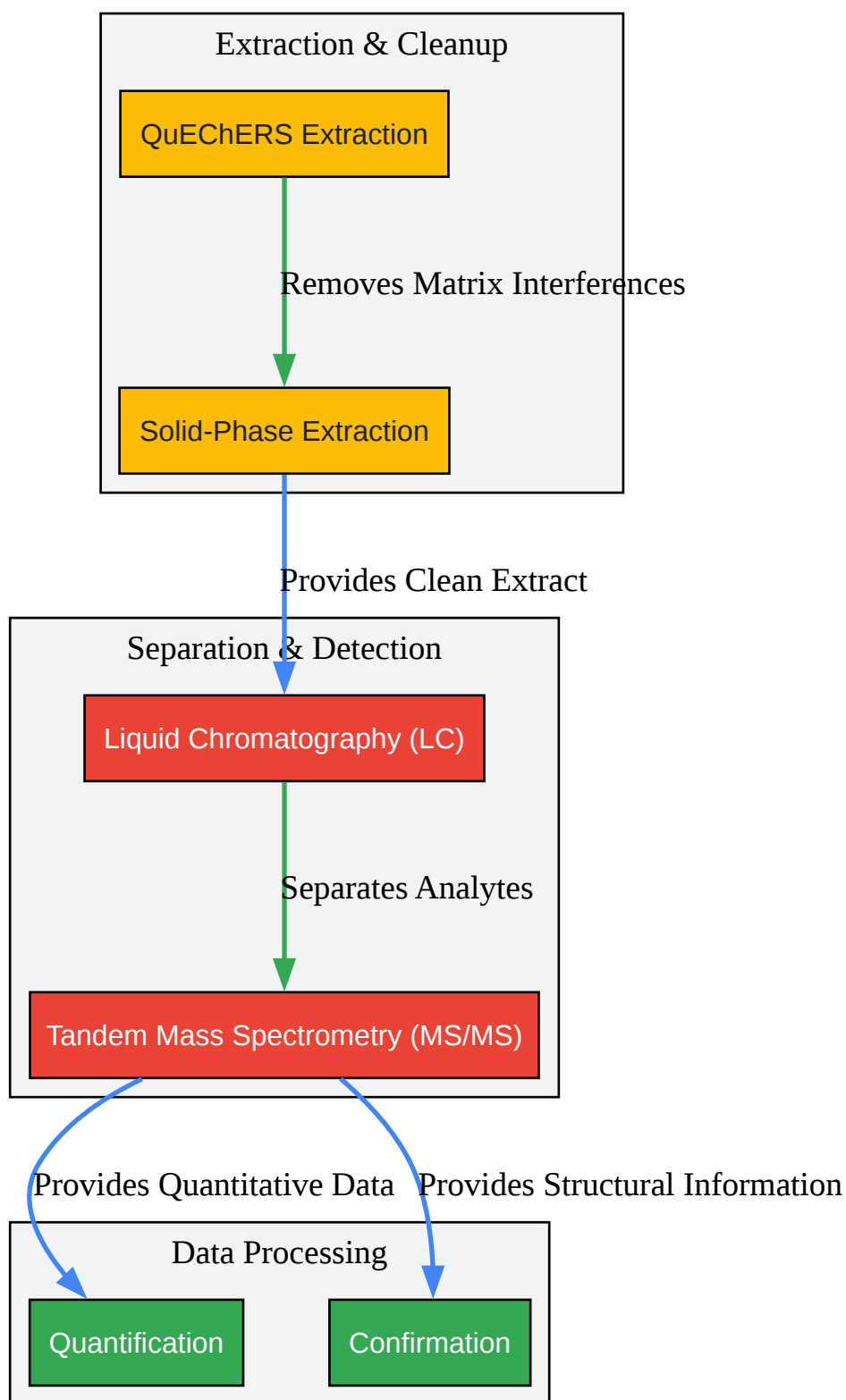
### Experimental Workflow



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Caption: Overall workflow for the analysis of nitroimidazoles in honey.

## Logical Relationship of Method Components



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Caption: Interrelationship of the key analytical steps.

## LC-MS/MS Parameters

### Liquid Chromatography (LC)

- Column: C18 column (e.g., 150 x 2.0 mm, 3  $\mu$ m particle size).[7]
- Mobile Phase A: 0.1% Formic acid in water.[10]
- Mobile Phase B: 0.1% Formic acid in acetonitrile.[10]
- Flow Rate: 0.2 mL/min.[7][8]
- Column Temperature: 40°C.[7][8]
- Injection Volume: 10  $\mu$ L.
- Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing the percentage of mobile phase B to elute the analytes.

### Tandem Mass Spectrometry (MS/MS)

- Ionization Mode: Electrospray Ionization (ESI), Positive.[10]
- Ion Spray Voltage: 3500 V.[10]
- Source Temperature: 400°C.[10]
- Nebulizer Gas: 40 psig.[10]
- Curtain Gas: 30 psig.[10]
- Acquisition Mode: Multiple Reaction Monitoring (MRM). For each analyte, at least two precursor-to-product ion transitions should be monitored for quantification and confirmation.

## Data Presentation

The performance of the method is summarized in the tables below. The data represents typical values obtained from method validation studies reported in the literature.

Table 1: LC-MS/MS MRM Transitions for Selected Nitroimidazoles

Analyte	Precursor Ion (m/z)	Product Ion 1 (m/z) (Quantifier)	Product Ion 2 (m/z) (Qualifier)
Metronidazole (MNZ)	172.1	128.1	82.1
Dimetridazole (DMZ)	142.1	96.1	82.1
Ronidazole (RNZ)	201.1	140.1	114.1
Ipronidazole (IPZ)	213.1	154.1	114.1
Tinidazole (TNZ)	248.1	128.1	82.1
MNZ-OH	188.1	128.1	100.1
HMMNI	158.1	112.1	84.1

Note: The specific MRM transitions should be optimized for the instrument in use.

Table 2: Method Validation Data for Nitroimidazole Analysis in Honey

Analyte	Spiking Level (µg/kg)	Recovery (%)	RSD (%)	LOQ (µg/kg)
Metronidazole (MNZ)	0.2 - 1.0	89.8 - 117.5	< 8	0.1 - 0.5
Dimetridazole (DMZ)	0.2 - 1.0	90.2 - 105.6	< 11.2	0.05 - 0.2
Ronidazole (RNZ)	0.2 - 1.0	76.1 - 98.5	< 9.5	0.1 - 0.5
Ipronidazole (IPZ)	0.2 - 1.0	76.1 - 98.5	< 9.5	0.1 - 0.5
Tinidazole (TNZ)	0.2 - 1.0	89.8 - 117.5	< 8	0.1 - 0.5
MNZ-OH	0.2 - 1.0	90.2 - 105.6	< 11.2	0.05 - 0.2
HMMNI	0.2 - 1.0	76.1 - 98.5	< 9.5	0.1 - 0.5

Data compiled from various sources.[7][8][10][11] The recovery rates for nitroimidazoles generally range from 76.1% to 117.5%, with relative standard deviations (RSDs) below 15%.[7][8][10][11] The limits of quantification (LOQs) are typically in the range of 0.05 to 0.5 µg/kg, which is sensitive enough to meet regulatory requirements.[7][8][11]

## Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the determination of nitroimidazole residues in honey. The combination of a modified QuEChERS extraction and SPE cleanup with LC-MS/MS analysis allows for the accurate and reliable quantification of these banned substances at trace levels. This method is suitable for routine monitoring and can be implemented in food safety laboratories to ensure compliance with regulatory standards.

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- To cite this document: BenchChem. [Application Note: Determination of Nitroimidazole Residues in Honey by LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b588358#lc-ms-ms-method-for-nitroimidazole-analysis-in-honey]

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